molecular formula C4H8O2 B110121 2-(Oxiran-2-yl)ethan-1-ol CAS No. 19098-31-8

2-(Oxiran-2-yl)ethan-1-ol

Cat. No.: B110121
CAS No.: 19098-31-8
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)ethan-1-ol, also known as 2-(2-oxiranyl)ethanol, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid that is commonly used as a building block in organic synthesis due to its reactive epoxide group. The compound is known for its versatility in various chemical reactions, making it valuable in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Oxiran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of allyl alcohol using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures (0-20°C) to yield the desired epoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts such as manganese (II) sulfate or methyltrioxorhenium (VII) to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Oxiran-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of epoxy resins and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)ethan-1-ol primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and thus prone to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    1,2-Epoxybutane: Another epoxide with similar reactivity but different physical properties.

    Glycidol: A compound with both epoxide and hydroxyl groups, similar to 2-(Oxiran-2-yl)ethan-1-ol but with different applications.

Uniqueness: this compound is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to other simple epoxides .

Properties

IUPAC Name

2-(oxiran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347678
Record name 2-(2-Oxiranyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19098-31-8
Record name 2-(2-Oxiranyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxiran-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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